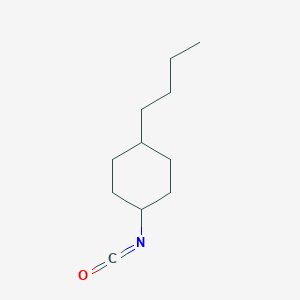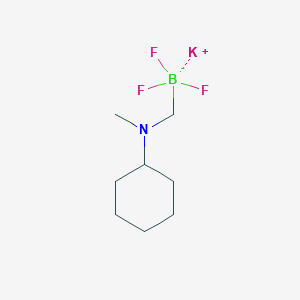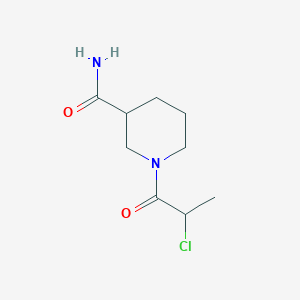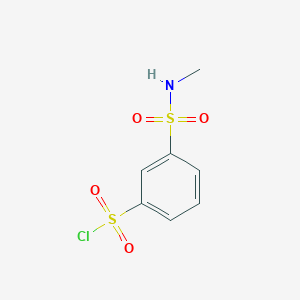
1-Butyl-4-isocyanatocyclohexane
Vue d'ensemble
Description
1-Butyl-4-isocyanatocyclohexane (BICH) is a chemical compound belonging to the family of isocyanates. It has a molecular formula of C11H19NO and a molecular weight of 181.27 g/mol .
Molecular Structure Analysis
The InChI code for 1-Butyl-4-isocyanatocyclohexane is 1S/C11H19NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h10-11H,2-8H2,1H3 . This indicates the presence of a butyl group and an isocyanate group attached to a cyclohexane ring .Applications De Recherche Scientifique
Catalysis and Polymer Synthesis
Isocyanates, including structures similar to 1-Butyl-4-isocyanatocyclohexane, are crucial in the synthesis of polyurethanes and other polymers. For example, the use of novel nanosized N-sulfonated Brönsted acidic catalysts has been explored for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (O. Goli-Jolodar, F. Shirini, & M. Seddighi, 2016). This research highlights the importance of innovative catalysts in polymer chemistry, which could extend to the applications of specific isocyanates like 1-Butyl-4-isocyanatocyclohexane.
Cyclotrimerization and Isocyanate Reactions
Isocyanates are known to undergo cyclotrimerization, a reaction that leads to the formation of isocyanurates, which are compounds with a wide range of industrial and scientific applications. The study of cyclotrimerization reactions, such as those involving phenyl isocyanate in the presence of alcohols or urethanes, provides insights into the reactivity and potential applications of isocyanates (M. Špírková, M. Kubin, P. Spacek, I. Krakovský, & K. Dušek, 1994). This knowledge can be useful in understanding the reactions of 1-Butyl-4-isocyanatocyclohexane and its potential to form polymeric or cyclic structures.
Conformational Analysis and Molecular Structure
The study of the conformational preferences of isocyanate groups, such as those found in isocyanatocyclohexane compounds, is essential for understanding their reactivity and the resulting molecular structures. For example, research on the conformational free energy of the isocyanato-group in isocyanatocyclohexane provides valuable information on the stability and reactivity of these groups, which is relevant to the applications of 1-Butyl-4-isocyanatocyclohexane in synthesizing complex molecules (G. Corfield & A. Crawshaw, 1969).
Microemulsions and Nanotechnology
Mécanisme D'action
Propriétés
IUPAC Name |
1-butyl-4-isocyanatocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h10-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTOHOJFCJFEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-isocyanatocyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline](/img/structure/B3362815.png)



![N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide](/img/structure/B3362850.png)


![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)


